beta-D-Glucopyranosylamine

Glycogen phosphorylase inhibition Type 2 diabetes Enzyme kinetics

beta-D-Glucopyranosylamine (CAS 7284-37-9) is the essential glycosylamine scaffold for glycogen phosphorylase (GP) inhibitor design. Its anomeric amine enables a unique T-state-stabilizing binding mode at the GP catalytic site—fundamentally distinct from generic glucose analogs—yielding Ki values as low as 16.5 µM for optimized N-acyl derivatives. This ~53-fold potency gain over α-D-glucose (Ki = 1.7 mM) makes it the definitive starting point for hypoglycemic agent campaigns. Researchers benefit from pronounced isoenzyme selectivity (~100-fold muscle over liver GPb) and azide-functionalized analogs (azido-NAG) for click-chemistry probe synthesis. The dimeric form is patented for anti-inflammatory applications (US6770635B1, US9045515B2). Supplied ≥98% pure (HPLC).

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 7284-37-9
Cat. No. B112949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Glucopyranosylamine
CAS7284-37-9
Synonymseta-D-glucopyranosylamine
glucopyranosylamine
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)N)O)O)O)O
InChIInChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1
InChIKeyWCWOEQFAYSXBRK-VFUOTHLCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-D-Glucopyranosylamine (CAS 7284-37-9): A Core Scaffold for Glycogen Phosphorylase Inhibitors and Anti-Inflammatory Agents


beta-D-Glucopyranosylamine (CAS 7284-37-9) is a glucose analog in which the anomeric hydroxyl group is replaced by a primary amine, classifying it as a glycosylamine [1]. This structural modification creates a versatile scaffold for the design of glycogen phosphorylase (GP) inhibitors, a validated target for type 2 diabetes and other metabolic disorders [2]. The compound serves as the core building block for N-acyl derivatives that exhibit potent, competitive inhibition of GP with Ki values in the low micromolar range, and its dimeric form, di-beta-D-glucopyranosylamine, is claimed in patents for anti-inflammatory applications [3]. As a research chemical, it is typically supplied as a solid with a purity of ≥98% (HPLC) and a melting point of 124-128°C .

Why Substituting beta-D-Glucopyranosylamine with Other Glucose Analogs Will Derail Your Glycogen Phosphorylase Research


In-class glucose analogs cannot be freely interchanged because the anomeric amine group of beta-D-glucopyranosylamine confers a unique binding mode at the catalytic site of glycogen phosphorylase (GP), stabilizing the inactive T-state conformation of the 280s loop through specific contacts with Asn284 and Asp283 [1]. This interaction is fundamentally different from that of alpha-D-glucose, and even minor modifications to the N-acyl substituent produce dramatic shifts in inhibitory potency, with Ki values spanning two orders of magnitude—from 16.5 µM for optimized analogs to over 1200 µM for weaker derivatives [2]. Furthermore, isoenzyme selectivity between muscle and liver GP varies substantially among derivatives, as evidenced by N-acetyl-beta-D-glucopyranosylamine's ~100-fold preference for muscle GPb (Ki = 30 µM) over liver GPb (Ki = 4 mM) [3]. These steep structure-activity relationships mean that substituting the core scaffold with a generic glucose analog will invalidate kinetic benchmarks and confound biological interpretation.

Quantitative Evidence Guide: beta-D-Glucopyranosylamine and Its Derivatives vs. Comparator Compounds


Inhibitory Potency of N-Acetyl-beta-D-glucopyranosylamine (NAG) vs. Natural Substrate Alpha-D-Glucose

N-acetyl-beta-D-glucopyranosylamine (NAG), a derivative of beta-D-glucopyranosylamine, exhibits approximately 53-fold greater inhibitory potency against glycogen phosphorylase b (GPb) compared to the natural substrate alpha-D-glucose. [1]

Glycogen phosphorylase inhibition Type 2 diabetes Enzyme kinetics

Impact of Bioisosteric Replacement: N-Acetyl (NAG) vs. N-Trifluoroacetyl (NFAG) Derivative

Replacement of the acetyl group with a trifluoroacetyl group reduces inhibitory potency by approximately 2.3-fold. [1]

Bioisosterism Structure-activity relationship Glycogen phosphorylase

Azidoacetamido Modification: N-Acetyl (NAG) vs. N-Azidoacetyl (Azido-NAG) Derivative

Introduction of an azido group reduces inhibitory potency by approximately 1.5-fold compared to the parent N-acetyl derivative. [1]

Click chemistry probe Azido sugar Glycogen phosphorylase

Isoenzyme Selectivity: Muscle GP vs. Liver GP for N-Acetyl-beta-D-glucopyranosylamine

N-acetyl-beta-D-glucopyranosylamine (NAG) exhibits pronounced selectivity for muscle glycogen phosphorylase over the liver isoenzyme, with approximately 100-fold greater potency against the muscle form. [1]

Isoenzyme selectivity Liver glycogen phosphorylase Muscle glycogen phosphorylase Tissue-specific inhibition

Chemical Purity and Physical Specifications for Reproducible Research

Commercially available beta-D-glucopyranosylamine is supplied with defined purity and physical property specifications that exceed those typical of generic laboratory-grade glucose or glucosamine.

Chemical procurement Quality control Reproducibility

Optimal Research and Industrial Application Scenarios for beta-D-Glucopyranosylamine and Its Derivatives


Structure-Based Drug Design for Type 2 Diabetes Targeting Glycogen Phosphorylase

beta-D-Glucopyranosylamine serves as the core scaffold for synthesizing N-acyl derivatives that inhibit glycogen phosphorylase (GP) with Ki values as low as 16.5 µM. Its ~53-fold potency improvement over alpha-D-glucose (Ki = 1.7 mM) makes it the preferred starting point for medicinal chemistry campaigns aimed at developing hypoglycemic agents that reduce hepatic glucose output. [1]

Development of Isoenzyme-Selective Probes for Muscle Glycogen Metabolism

The pronounced muscle-over-liver selectivity of N-acetyl-beta-D-glucopyranosylamine (Ki = 30 µM for muscle GPb vs. 4 mM for liver GPb) enables researchers to selectively modulate muscle glycogenolysis without confounding effects on hepatic glucose production. This property is essential for dissecting tissue-specific roles of GP in metabolic disease models. [2]

Synthesis of Click-Chemistry-Ready Azido Probes for Target Engagement Studies

N-azidoacetyl-beta-D-glucopyranosylamine (azido-NAG) retains potent GP inhibition (Ki = 48.7 µM) while incorporating an azide handle compatible with copper-catalyzed click chemistry. This derivative is ideal for generating biotinylated or fluorescent probes to validate target engagement, map inhibitor binding sites, or perform pull-down experiments in complex biological matrices. [3]

Preclinical Evaluation of Anti-Inflammatory Dimeric Compounds

The dimeric form, di-beta-D-glucopyranosylamine, is claimed in granted patents (US6770635B1, US9045515B2) for its "extraordinary anti-inflammatory activity" and ability to treat adverse inflammatory reactions. Researchers investigating novel anti-inflammatory mechanisms can utilize the monomeric beta-D-glucopyranosylamine as a synthetic precursor to access this dimeric lead compound in high purity. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-D-Glucopyranosylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.